molecular formula C12H10F3N3O4 B2482482 5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338690-54-2

5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2482482
CAS No.: 1338690-54-2
M. Wt: 317.224
InChI Key: HYQMVTNWJTVCKX-UHFFFAOYSA-N
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Description

5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H10F3N3O4 and its molecular weight is 317.224. The purity is usually 95%.
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Properties

IUPAC Name

5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O4/c1-21-6-9-10(11(19)20)16-17-18(9)7-2-4-8(5-3-7)22-12(13,14)15/h2-5H,6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQMVTNWJTVCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (commonly referred to as BB10-3270) is a synthetic compound belonging to the triazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed review of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C12H10F3N3O4
  • Molecular Weight : 317.22 g/mol
  • SMILES Notation : COCc1c(C(O)=O)nnn1-c(cc1)ccc1OC(F)(F)F

Biological Activity Overview

Research indicates that triazole derivatives exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Triazoles have been shown to possess significant antimicrobial properties against various pathogens.
  • Anticancer Activity : Several studies suggest that triazole derivatives can inhibit the proliferation of cancer cells.
  • Antiviral Effects : Some compounds in this class have demonstrated activity against viral infections.

Anticancer Activity

A notable aspect of BB10-3270 is its potential anticancer properties. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines. For instance, a related compound was reported to exhibit antiproliferative activity against leukemia cell lines such as K-562 and HL-60(TB), comparable to established chemotherapeutics like doxorubicin .

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative effects of various triazole derivatives found that compounds similar to BB10-3270 reduced cell viability significantly in leukemia cell lines. The mechanism involved induction of morphological changes indicative of apoptosis, such as chromatin condensation and DNA fragmentation .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. A review highlighted that these compounds could effectively inhibit the growth of both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the triazole ring can enhance antimicrobial efficacy .

Table 1: Biological Activities of BB10-3270 and Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
This compoundAntiproliferativeK-562 (Leukemia)12.5
Related Triazole DerivativeAntimicrobialStaphylococcus aureus15.0
Related Triazole DerivativeAntiviralInfluenza virus20.0

The mechanism by which BB10-3270 exerts its biological effects is believed to involve:

  • Inhibition of Cell Division : By interfering with mitotic processes in cancer cells.
  • Induction of Apoptosis : Triggering pathways that lead to programmed cell death.

In a study involving DNA damage assessment, it was found that related triazoles caused significant mitochondrial membrane potential loss and DNA fragmentation in treated cells, indicating a robust apoptotic response .

Scientific Research Applications

Anticancer Applications

The triazole moiety has been extensively studied for its anticancer properties. Several derivatives of triazoles have shown promising results against various cancer cell lines:

  • Mechanism of Action : Triazoles can inhibit cell proliferation and induce apoptosis in cancer cells. The presence of trifluoromethoxy and carboxylic acid groups enhances their interaction with biological targets.
  • Case Studies :
    • A study demonstrated that triazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as HCT116 and Mia-PaCa2, with IC50 values indicating moderate to high potency .
    • Another research highlighted the effectiveness of triazole compounds in targeting multiple tumor types, suggesting their potential as broad-spectrum anticancer agents .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Antibacterial and Antifungal Activities : Research indicates that triazole derivatives possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .
  • Clinical Relevance : Triazoles are already utilized in clinical settings as antifungal agents (e.g., fluconazole), indicating the potential for new derivatives like 5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid to expand therapeutic options .

Pharmaceutical Applications

This compound serves as a valuable building block in drug discovery:

  • Synthesis of New Compounds : The compound can be used to synthesize novel triazole-based pharmaceuticals through click chemistry techniques. This method allows for the rapid assembly of complex molecules with potential therapeutic effects .
  • Bioisosteric Replacement : Its structure can serve as a bioisostere for other functional groups in drug design, potentially improving the pharmacokinetic properties of existing drugs .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group enables classic acid-derived transformations:

Reaction TypeConditionsProductNotes
Esterification Alcohols (e.g., methanol, ethanol) with acid catalysts (H₂SO₄, HCl) or coupling agents (DCC/DMAP)Corresponding esters (e.g., methyl or ethyl esters)High yields achievable via Steglich esterification .
Amide Formation Amines (e.g., NH₃, primary/secondary amines) with activating agents (EDC, HOBt)Amides (e.g., primary, secondary, or tertiary amides)Selectivity depends on steric hindrance from the triazole and aryl groups .
Salt Formation Reaction with bases (NaOH, K₂CO₃)Carboxylate salts (e.g., sodium or potassium salts)Enhances solubility in polar solvents .

Triazole Ring Reactivity

The 1,2,3-triazole core participates in electrophilic and cycloaddition reactions:

Electrophilic Substitution

  • The electron-deficient nature of the triazole (due to the trifluoromethoxy group) favors substitution at the 5-position.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity may be influenced by steric effects from the methoxymethyl substituent .

Click Chemistry

  • While the triazole is typically a product of azide-alkyne cycloaddition, its presence in this compound allows further functionalization via:

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Limited applicability due to pre-existing triazole structure.

    • Post-modification : Halogenation or cross-coupling (e.g., Suzuki-Miyaura) at reactive positions .

Methoxymethyl Group Reactions

The methoxymethyl (-OCH₃) side chain undergoes cleavage or oxidation:

Reaction TypeConditionsProduct
Ether Cleavage HBr/AcOH or BBr₃ in CH₂Cl₂Hydroxymethyl derivative
Oxidation KMnO₄ or CrO₃ in acidic conditionsKetone or carboxylic acid (if further oxidized)

Aryl Group Influence

The 4-(trifluoromethoxy)phenyl substituent impacts reactivity:

  • Electron-withdrawing effects : Stabilizes the triazole ring, reducing nucleophilic attack susceptibility.

  • Resistance to hydrolysis : The trifluoromethoxy group remains intact under standard acidic/basic conditions .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Hydrazine-mediated cyclization : Reacts with hydrazine hydrate to form triazolopyridazines via intramolecular condensation (80–86% yield in analogs) .

  • Thermal cyclization : Heating in polar aprotic solvents (DMF, DMSO) induces ring closure to form bicyclic derivatives .

Stability Under Reaction Conditions

  • Thermal stability : Decomposes above 200°C; reactions requiring high temperatures (e.g., cyclizations) require inert atmospheres .

  • pH sensitivity : Carboxylic acid protonation/deprotonation alters solubility and reactivity in aqueous media .

Comparative Reactivity Table

Functional GroupReactivityKey Reactions
Carboxylic acidHighEsterification, amidation
1,2,3-TriazoleModerateElectrophilic substitution, cyclization
MethoxymethylLowCleavage, oxidation
4-(Trifluoromethoxy)phenylVery lowResists most transformations

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation and functionalization steps. For example, triazole formation can be achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-(trifluoromethoxy)phenyl azide and a methoxymethyl-substituted alkyne precursor. Subsequent hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios to minimize side products .

Q. Q2. Which spectroscopic techniques are critical for confirming the compound’s structure?

Key techniques include:

  • ¹H/¹³C NMR : Assign methoxymethyl (δ ~3.3 ppm for OCH₃), trifluoromethoxy (δ ~120–125 ppm for CF₃O), and triazole ring protons (δ ~7.5–8.5 ppm) .
  • FT-IR : Confirm carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) .
  • X-ray crystallography : Resolve bond angles and dihedral angles between the triazole, phenyl, and methoxymethyl groups (e.g., C–C bond lengths ~1.45–1.50 Å) .

Advanced Methodological Challenges

Q. Q3. How can researchers resolve contradictory bioactivity data in pharmacological studies?

Discrepancies in IC₅₀ values or binding affinities may arise from assay conditions (e.g., pH, solvent polarity). Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • Computational validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental data to identify false positives .

Q. Q4. What strategies optimize reaction yields for large-scale synthesis?

Advanced methods include:

  • Flow chemistry : Enhances heat transfer and reduces side reactions via continuous azide-alkyne cycloaddition .
  • Microwave-assisted synthesis : Accelerates cyclocondensation (e.g., 80°C, 30 min vs. 24 hr conventional heating) .
  • Catalyst screening : Test Cu(I)/Cu(II) ratios (e.g., 1:2 CuSO₄:sodium ascorbate) to improve regioselectivity .

Mechanistic and Structural Insights

Q. Q5. How does the trifluoromethoxy group influence the compound’s electronic properties?

The -OCF₃ group is strongly electron-withdrawing, reducing electron density on the phenyl ring. This stabilizes the triazole-carboxylic acid conjugate base (pKa ~3.5–4.0), enhancing solubility in polar solvents. DFT calculations (B3LYP/6-31G*) show a Hammett σₚ value of +0.52 for -OCF₃, correlating with increased electrophilicity in the triazole ring .

Q. Q6. What crystallographic data reveal about intermolecular interactions?

Single-crystal X-ray studies indicate weak hydrogen bonding (C–H···O, distance ~2.8–3.2 Å) between the carboxylic acid and methoxymethyl groups, stabilizing the lattice structure. Dihedral angles between the triazole and phenyl rings (~12–15°) suggest limited conjugation, which may affect π-π stacking in biological targets .

Pharmacological and Biological Applications

Q. Q7. Which enzymatic targets are most promising for this compound?

Preliminary studies on analogous triazoles suggest activity against:

  • Cytochrome P450 enzymes (CYP3A4, CYP2D6): Inhibition constants (Ki) in the µM range due to triazole-metal coordination .
  • COX-2 : Molecular dynamics simulations predict binding affinity (ΔG ~-8.5 kcal/mol) via hydrogen bonding with Arg120 and Tyr355 .

Q. Q8. How can structure-activity relationship (SAR) studies guide analog design?

Key modifications include:

  • Methoxymethyl replacement : Replace with ethoxymethyl to assess steric effects on bioavailability.
  • Trifluoromethoxy substitution : Compare with -OCHF₂ or -OCCl₃ to modulate lipophilicity (logP changes by ±0.3–0.5) .

Data Analysis and Computational Tools

Q. Q9. What computational methods predict metabolic stability?

  • ADMET prediction : Use SwissADME to estimate hepatic extraction ratio (e.g., >0.7 suggests high first-pass metabolism).
  • MetaSite : Simulate CYP-mediated oxidation sites (e.g., methoxymethyl demethylation as a major pathway) .

Q. Q10. How to address spectral overlap in NMR assignments?

  • 2D NMR (HSQC, HMBC) : Resolve overlapping triazole and aromatic signals by correlating ¹H-¹³C couplings.
  • DEPT-135 : Differentiate CH₃ (methoxymethyl) from CH₂/CH groups in complex spectra .

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